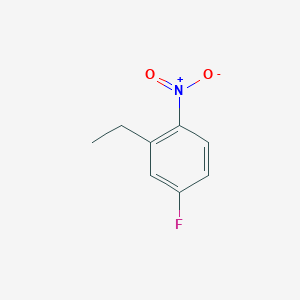

2-Ethyl-4-fluoro-1-nitrobenzene

Description

BenchChem offers high-quality 2-Ethyl-4-fluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-fluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNMCCCUGXMTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089279-29-7 | |

| Record name | 2-ethyl-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyl-4-fluoro-1-nitrobenzene chemical properties

An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Properties, Synthesis, and Applications

Introduction and Strategic Importance

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its strategic value lies in the unique arrangement of its functional groups: an activating ethyl group, a deactivating but nucleophilically substitutable fluoro group, and a versatile nitro group. This combination makes it a valuable intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of both fluoro and nitro groups enhances the molecule's reactivity and its potential for creating new chemical entities with tailored biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, and critical safety information for laboratory and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No: 1089279-29-7) are summarized below. These computed properties provide a baseline for understanding its behavior in various chemical environments.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[2] |

| Molecular Weight | 169.15 g/mol | PubChem[1][2] |

| IUPAC Name | 2-ethyl-4-fluoro-1-nitrobenzene | PubChem[2] |

| CAS Number | 1089279-29-7 | PubChem[2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)F)[O-] | PubChem[2] |

| InChI Key | MQNMCCCUGXMTSZ-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Storage | Store at room temperature in a dry place. | MySkinRecipes[1] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-ethyl-4-fluoro-1-nitrobenzene is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A validated method starts from 3-fluoroacetophenone, proceeding through nitration, reduction, iodination, and a final reduction step.[3][4] This pathway is designed for improved process safety and utilizes milder conditions suitable for industrial-scale production.[3][4]

Caption: Synthetic workflow for 2-Ethyl-4-fluoro-1-nitrobenzene.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on patented preparation methods.[3][4]

Step 1: Nitration of 3-fluoroacetophenone

-

Objective: To introduce a nitro group onto the aromatic ring, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.

-

Procedure:

-

Charge a suitable reactor with 3-fluoroacetophenone.

-

Slowly add a nitration reagent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a controlled low temperature to manage the exothermic reaction.

-

After the addition is complete, allow the mixture to react until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by carefully pouring the mixture over ice water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-(5-fluoro-2-nitrophenyl)ethanone.

-

Step 2: Reduction of the Ketone

-

Objective: To selectively reduce the ketone functionality to a hydroxyl group, forming 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise to control the reaction rate.[4] The molar ratio of sodium borohydride to the ketone is typically between 0.3 and 2.0 to 1.[4]

-

Stir the reaction at a controlled temperature (e.g., 15-25 °C) for 1-3 hours.[4]

-

After completion, quench the reaction by adding an acid.[4]

-

Extract the product, collect the organic phase, concentrate, and purify to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

-

Step 3: Iodination of the Alcohol

-

Objective: To convert the hydroxyl group into a better leaving group (iodide) to facilitate the final reduction, producing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

-

Procedure:

-

This step can be performed via several methods. One approach involves converting the alcohol to a mesylate followed by nucleophilic substitution with sodium iodide.[4]

-

Dissolve the alcohol from Step 2 in a solvent with an acid scavenger.

-

Slowly add methylsulfonyl chloride at a low temperature (0-10 °C).[4]

-

Allow the reaction to proceed for 4-6 hours.[4]

-

The intermediate mesylate is then reacted with sodium iodide in a solvent at a slightly elevated temperature (35-40 °C) for 6-16 hours to yield the iodinated product.[4]

-

Isolate the product via extraction and concentration.

-

Step 4: Reductive Deiodination

-

Objective: To reduce the iodoethyl group to an ethyl group, affording the final product, 2-ethyl-4-fluoro-1-nitrobenzene.

-

Procedure:

-

Dissolve the iodinated compound from Step 3 in a solvent like methanol.

-

Add a reducing agent, such as sodium borohydride, with a molar ratio to the substrate of approximately (1.05-1.5):1.[3]

-

After the reaction is complete, perform a post-treatment workup.[3] This typically involves quenching with an acid (e.g., 0.4-1 N hydrochloric acid), extracting with an organic solvent like isopropyl ether, washing, concentrating, and rectifying the product to achieve a purity of not less than 98%.[3]

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-ethyl-4-fluoro-1-nitrobenzene is governed by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[5] However, this same group is the primary site for chemical transformations, most notably reduction to an amino group. This transformation is pharmacologically significant, as the resulting aniline derivatives often exhibit enhanced biological activity.[5]

Caption: Reactivity map of 2-Ethyl-4-fluoro-1-nitrobenzene.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amine (2-ethyl-4-fluoroaniline) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst.[5] This resulting aniline is a key precursor for building more complex heterocyclic structures common in drug molecules.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles. The electron-withdrawing effect of the nitro group facilitates this substitution, making it a viable strategy for introducing different functional groups at this position.[5]

-

Oxidation of Ethyl Group: Under harsh oxidative conditions (e.g., potassium permanganate), the ethyl group can be oxidized to a carboxylic acid.[5]

Spectroscopic Characterization

While specific spectral data for 2-ethyl-4-fluoro-1-nitrobenzene is not widely published in public databases, characterization would rely on standard spectroscopic techniques. Researchers can obtain compound-specific data (NMR, HPLC, LC-MS) from commercial suppliers.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and ethyl substituents. The ethyl group would present as a characteristic triplet and quartet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the eight carbon atoms, with chemical shifts influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (169.0539 Da), which is crucial for confirming its identity.[2]

Safety, Handling, and Hazard Mitigation

2-Ethyl-4-fluoro-1-nitrobenzene is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification [2]

| Hazard Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Warning) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Warning) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) |

Handling and Storage Protocol

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Handle with chemical-impermeable gloves. Wear protective clothing to prevent skin contact.[7][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

-

-

Safe Handling Practices: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7] Avoid formation of dust and aerosols.[7] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[7][9] Keep the container tightly closed and store apart from incompatible materials.[7]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[7][8]

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Rinse mouth. Get medical help.[7]

References

- Google Patents. (2022). US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene.

-

PubChem. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

Sources

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 2. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene - Google Patents [patents.google.com]

- 4. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 5. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 6. 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Structure and Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group, a common pharmacophore.[3]

2-Ethyl-4-fluoro-1-nitrobenzene is a prime exemplar of a fluorinated nitroaromatic intermediate, valued for its potential in the synthesis of novel bioactive compounds.[4] Its structure is primed for further functionalization, making it a valuable building block in the development of new chemical entities.[4] This guide provides a comprehensive overview of its structure, properties, and a detailed examination of its synthesis, offering insights into the rationale behind the chosen synthetic strategy.

Molecular Structure and Properties of 2-Ethyl-4-fluoro-1-nitrobenzene

2-Ethyl-4-fluoro-1-nitrobenzene is an aromatic compound with the molecular formula C₈H₈FNO₂.[3] The molecule consists of a benzene ring substituted with an ethyl group at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 1-position. The interplay of these substituents dictates the molecule's reactivity and potential applications. The nitro group is strongly deactivating towards electrophilic aromatic substitution, while the ethyl group is activating and ortho-, para-directing. The fluorine atom has a dual electronic effect, being inductively withdrawing and mesomerically donating.

| Property | Value | Source |

| IUPAC Name | 2-ethyl-4-fluoro-1-nitrobenzene | PubChem |

| CAS Number | 1089279-29-7 | PubChem |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.15 g/mol | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 64-66 °C at 0.1 Torr | [5][6] |

| Solubility | Insoluble in water, soluble in common organic solvents | General Knowledge |

Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene: A Multi-Step Approach

The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene is achieved through a multi-step pathway, starting from the readily available 3-fluoroacetophenone.[5][6] This route is strategically designed to overcome the challenges associated with direct functionalization of the benzene ring, particularly the difficulties in controlling regioselectivity and the deactivating effect of the nitro group in reactions like Friedel-Crafts alkylation.[7]

Synthetic Strategy Rationale

A direct Friedel-Crafts ethylation of 4-fluoro-1-nitrobenzene would be an ostensibly simpler route. However, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring to such an extent that Friedel-Crafts reactions are generally very low-yielding or do not proceed at all.[7] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness under these conditions.[7]

The patented multi-step synthesis, therefore, circumvents this issue by introducing the precursors to the ethyl and nitro groups in a controlled manner, ensuring the desired isomeric purity of the final product.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2-Ethyl-4-fluoro-1-nitrobenzene.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of hazardous materials, including fuming nitric acid. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Nitration of 3-fluoroacetophenone

-

Reaction: 3-fluoroacetophenone is nitrated using fuming nitric acid to yield 1-(5-fluoro-2-nitrophenyl)ethanone.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool fuming nitric acid to -15 to -5 °C.

-

Slowly add 3-fluoroacetophenone dropwise to the cooled fuming nitric acid, maintaining the temperature between -15 and -5 °C.

-

After the addition is complete, stir the reaction mixture at this temperature for 2-5 hours.

-

Quench the reaction by carefully pouring the mixture into ice water with vigorous stirring.

-

Stir the resulting slurry at 0-5 °C for 30-90 minutes.

-

Collect the solid product, 1-(5-fluoro-2-nitrophenyl)ethanone, by filtration.

-

-

Scientific Rationale: The acetyl group is a meta-director, and the fluorine atom is an ortho-, para-director. The nitration occurs ortho to the fluorine and meta to the acetyl group, leading to the desired isomer. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone

-

Reaction: The ketone functionality of 1-(5-fluoro-2-nitrophenyl)ethanone is selectively reduced to a secondary alcohol using sodium borohydride.

-

Procedure:

-

Dissolve 1-(5-fluoro-2-nitrophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol).

-

Add sodium borohydride portion-wise to the solution, maintaining the temperature between 15-25 °C.

-

Stir the reaction mixture for 1-3 hours.

-

Quench the reaction by adding a dilute acid (e.g., hydrochloric acid).

-

Extract the product, 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, with an organic solvent.

-

Purify the product as necessary.

-

-

Scientific Rationale: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro groups.[8] This chemoselectivity is key to the success of this step.

Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

-

Reaction: The hydroxyl group of the intermediate is converted to an iodide, a good leaving group, in preparation for the final reduction step.

-

Procedure (Appel-type reaction):

-

In a flask under an inert atmosphere, dissolve triphenylphosphine and imidazole in a suitable solvent.

-

Add iodine to the mixture at -5 to 0 °C and stir for 20-40 minutes.

-

Slowly add a solution of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene to the reaction mixture, maintaining the temperature at -5 °C.

-

Stir for 2-5 hours.

-

Quench the reaction with an acid and separate the organic layer containing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

-

-

Scientific Rationale: This reaction proceeds via the formation of a phosphonium iodide species, which activates the hydroxyl group for nucleophilic substitution by iodide. This is a reliable method for converting alcohols to alkyl iodides under mild conditions.

Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

-

Reaction: The iodo group is reduced to a hydrogen, and the acetyl precursor is thus converted to an ethyl group, yielding the final product.

-

Procedure:

-

Dissolve 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene in a suitable solvent (e.g., N,N-dimethylformamide).

-

Add sodium borohydride to the solution and stir at 25-30 °C for 2-4 hours.

-

Quench the reaction with a dilute acid.

-

Extract the product with an organic solvent.

-

Purify the final product, 2-Ethyl-4-fluoro-1-nitrobenzene, by washing, concentration, and rectification under reduced pressure (collecting the fraction at 64-66 °C and 0.1 Torr).[5][6]

-

-

Scientific Rationale: Sodium borohydride acts as a hydride source to displace the iodide, completing the transformation of the original acetyl group into an ethyl group.

Reaction Mechanism Visualization

Caption: Simplified reaction mechanisms for the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene.

Applications in Drug Discovery and Agrochemicals

2-Ethyl-4-fluoro-1-nitrobenzene serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] The presence of both a fluoro and a nitro group enhances its reactivity and provides multiple avenues for further chemical modification.[4]

The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of biologically active compounds. This amino derivative can then undergo a variety of reactions, such as amide bond formation, sulfonylation, or serve as a building block for heterocyclic ring systems.

The fluorine atom can modulate the physicochemical properties of the final molecule, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] Its presence can block metabolic oxidation at that position and alter the acidity of nearby functional groups, which can be crucial for target binding.

Conclusion

2-Ethyl-4-fluoro-1-nitrobenzene is a strategically important synthetic intermediate. Its multi-step synthesis, while seemingly complex, is a well-reasoned approach that ensures high isomeric purity and overcomes the inherent reactivity challenges of its constituent functional groups. This guide has provided a detailed protocol and scientific rationale for its synthesis, empowering researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in the creation of novel and potentially impactful molecules.

References

- Google Patents. (2022). US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene.

-

MySkinRecipes. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5897.

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 4. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 5. US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene - Google Patents [patents.google.com]

- 6. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

physical properties of 2-Ethyl-4-fluoro-1-nitrobenzene

An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-4-fluoro-1-nitrobenzene

Authored by a Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this compound for its application in complex synthetic pathways. This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them.

Compound Identification and Molecular Structure

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) number and molecular structure.

-

IUPAC Name: 2-ethyl-4-fluoro-1-nitrobenzene[2]

-

Molecular Formula: C₈H₈FNO₂[1]

-

Molecular Weight: 169.15 g/mol [1]

-

Synonyms: 2-ethyl-4-fluoronitrobenzene, 1-Nitro-2-Ethyl-4-Fluorobenzene[2][4]

The molecule consists of a benzene ring substituted with an ethyl group, a fluorine atom, and a nitro group. The relative positions of these substituents are critical to the compound's reactivity and physical properties.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, influencing its behavior in different environments and its suitability for various chemical reactions.

Table 1: Summary of Physical Properties

| Property | Value | Source |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 220.3 ± 20.0 °C (Predicted) | [5] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Physical State and Appearance

At standard ambient temperature and pressure, 2-Ethyl-4-fluoro-1-nitrobenzene is a colorless to light yellow liquid.[5] The color can be indicative of purity, with highly pure samples tending towards colorless.

Boiling Point

The boiling point is a critical parameter for purification by distillation. The predicted boiling point for this compound is approximately 220.3 °C at standard pressure.[5]

The causality for choosing a micro-reflux or capillary method is the conservation of material, which is often crucial when dealing with valuable, synthesized compounds.

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."

-

Apparatus Setup: Clamp the test tube in a heating block or oil bath placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in the vapor phase just above the liquid surface, but below the level of the condenser (or the top of the test tube in a simple setup).

-

Heating: Begin stirring and gently heat the sample.

-

Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate appears on the inner wall of the test tube.

-

Data Recording: Allow the temperature to stabilize. The constant temperature at which the liquid and vapor are in equilibrium is the boiling point. This is the temperature at which the vapor ring remains steady.

Caption: Workflow for Boiling Point Determination.

Density

Density is a fundamental physical property that can be used as an indicator of purity. The predicted density for 2-Ethyl-4-fluoro-1-nitrobenzene is approximately 1.223 g/cm³.[5]

A pycnometer (or specific gravity bottle) is used for this measurement because it allows for a very precise determination of the volume of the liquid.

-

Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with 2-Ethyl-4-fluoro-1-nitrobenzene, ensuring there are no air bubbles. Weigh the filled pycnometer (m₂).

-

Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

Solubility Profile

This protocol is designed to classify the compound based on its acidic, basic, or neutral nature and its polarity.

-

Water Solubility: Add ~0.1 g of the compound to 3 mL of deionized water. Shake vigorously. If it dissolves, the compound is a small, polar molecule. Given its structure, 2-Ethyl-4-fluoro-1-nitrobenzene is expected to be insoluble in water due to its nonpolar benzene ring and the lack of hydrogen-bonding donor groups.

-

5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous NaOH. Nitrobenzenes are generally neutral and are not expected to dissolve in a weak base.

-

5% HCl Solution: If insoluble in water and NaOH, test solubility in 5% aqueous HCl. The absence of a basic functional group (like an amine) means it will be insoluble in dilute acid.

-

Concentrated Sulfuric Acid: If the compound is insoluble in the above, its solubility in cold, concentrated H₂SO₄ is tested. The nitro group and the aromatic ring contain lone pairs of electrons and pi electrons, respectively, which can be protonated by the strong acid, leading to dissolution. Therefore, it is expected to be soluble in concentrated H₂SO₄.

-

Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and dichloromethane. Given its structure, it is expected to be soluble in a range of common organic solvents.

Caption: Systematic Solubility Testing Flowchart.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR) - Predicted Spectrum:

-

Ethyl Group (CH₃): A triplet signal around 1.2-1.4 ppm. The signal is split into a triplet by the adjacent two protons of the CH₂ group. The integration value would be 3H.

-

Ethyl Group (CH₂): A quartet signal around 2.7-2.9 ppm. The signal is split into a quartet by the adjacent three protons of the CH₃ group. The integration value would be 2H.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.2 ppm). Due to the complex splitting patterns caused by coupling to each other and to the fluorine atom (H-F coupling), they would likely appear as complex multiplets.

-

-

¹³C NMR (Carbon-13 NMR) - Predicted Spectrum:

-

Ethyl Group (CH₃): A signal around 13-16 ppm.

-

Ethyl Group (CH₂): A signal around 20-25 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon attached to the nitro group will be shifted downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Predicted Key Absorption Bands:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Ethyl group): Peaks just below 3000 cm⁻¹ (around 2850-2975 cm⁻¹).

-

N-O Stretch (Nitro group): Two strong, characteristic bands at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

-

C=C Stretch (Aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound.

-

Expected Observations:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 169.

-

Isotope Peaks: A small M+1 peak due to the natural abundance of ¹³C.

-

Fragmentation: The molecular ion can fragment in predictable ways. A common fragmentation for ethylbenzenes is the loss of a methyl group (CH₃•, mass 15) to give a stable benzylic cation, resulting in a peak at m/z = 154.

-

Sources

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 2. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-4-fluoro-1-nitrobenzene | 1089279-29-7 [chemicalbook.com]

- 4. 1089279-29-7 CAS Manufactory [m.chemicalbook.com]

- 5. 2-Ethyl-4-fluoro-1-nitrobenzene | 1089279-29-7 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No. 1089279-29-7), a key chemical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document details the compound's chemical and physical properties, outlines a robust, multi-step synthesis protocol, and explores its primary application as a precursor to 2-ethyl-4-fluoroaniline. A significant focus is placed on the critical reduction of the nitro moiety, a gateway to a diverse range of biologically active molecules. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic nitro compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1] Its molecular architecture, featuring an ethyl group, a fluorine atom, and a nitro group on a benzene ring, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of complex target molecules.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of downstream compounds, a desirable trait in medicinal chemistry.[2][3] The nitro group, a powerful electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for the introduction of an amino group, a common pharmacophore in a vast array of therapeutic agents. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Ethyl-4-fluoro-1-nitrobenzene is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1089279-29-7 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| IUPAC Name | 2-ethyl-4-fluoro-1-nitrobenzene | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Room temperature, in a dry, well-ventilated area | [4] |

Synthesis and Methodology

The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene can be achieved through a multi-step pathway, as detailed in US Patent US20220024850A1. This process is designed to be safe and scalable for industrial production.

Synthetic Pathway Overview

The synthesis commences with the nitration of 3-fluoroacetophenone, followed by a series of reduction and substitution reactions to yield the final product.

Caption: Patented synthetic route to 2-Ethyl-4-fluoro-1-nitrobenzene.

Step-by-Step Experimental Protocol

The following is a detailed protocol for the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene:

Step 1: Nitration of 3-fluoroacetophenone

-

Objective: To introduce a nitro group onto the aromatic ring of 3-fluoroacetophenone.

-

Procedure: 3-fluoroacetophenone is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 1-(5-fluoro-2-nitrophenyl)ethanone. The reaction temperature must be carefully controlled to prevent over-nitration.

Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone

-

Objective: To selectively reduce the ketone functionality to a hydroxyl group.

-

Procedure: The ketone intermediate is treated with a suitable reducing agent, such as sodium borohydride, to produce 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

-

Objective: To convert the hydroxyl group into a better leaving group for the subsequent reduction.

-

Procedure: The alcohol is converted to an iodo derivative, 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. This can be achieved using various iodinating agents.

Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

-

Objective: To reduce the iodoethyl group to an ethyl group, yielding the final product.

-

Procedure: The iodo-intermediate is reduced to 2-Ethyl-4-fluoro-1-nitrobenzene.

This patented method provides a clear and reproducible pathway for obtaining high-purity 2-Ethyl-4-fluoro-1-nitrobenzene.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region will display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the ethyl carbons and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹). Aromatic C-H and C-C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.

Key Chemical Transformation: Reduction to 2-Ethyl-4-fluoroaniline

The primary utility of 2-Ethyl-4-fluoro-1-nitrobenzene lies in its conversion to 2-ethyl-4-fluoroaniline. This transformation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals.[5][6]

Reaction Overview

The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions. Common methods include catalytic hydrogenation and metal-acid reductions.[6][7]

Caption: Reduction of 2-Ethyl-4-fluoro-1-nitrobenzene to 2-ethyl-4-fluoroaniline.

Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for this reduction due to its clean reaction profile and high yields.[7]

-

Reagents and Equipment:

-

2-Ethyl-4-fluoro-1-nitrobenzene

-

Palladium on carbon (Pd/C, typically 5-10%)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

-

Procedure:

-

Dissolve 2-Ethyl-4-fluoro-1-nitrobenzene in the chosen solvent in a suitable reaction vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Agitate the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.

-

Purify the product as needed, typically by distillation or chromatography.

-

Applications in Drug Discovery and Agrochemical Synthesis

2-Ethyl-4-fluoro-1-nitrobenzene, primarily through its conversion to 2-ethyl-4-fluoroaniline, is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[4][8]

-

Pharmaceuticals: The 2-ethyl-4-fluoroaniline scaffold is a component of various drug candidates. The fluorine atom can enhance drug potency and improve pharmacokinetic properties. For instance, fluorinated anilines are used in the synthesis of kinase inhibitors for cancer therapy and other therapeutic agents.[2][9]

-

Agrochemicals: In the agrochemical industry, fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides.[10][11] The presence of fluorine can increase the efficacy and selectivity of these agents.

Safety and Handling

As with all nitroaromatic compounds, 2-Ethyl-4-fluoro-1-nitrobenzene should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Ethyl-4-fluoro-1-nitrobenzene is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis is well-documented, and its primary transformation into 2-ethyl-4-fluoroaniline opens the door to a vast chemical space of biologically active molecules. This guide provides the essential technical information for scientists and researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

-

MySkinRecipes. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (US5856577A).

- Zhou, Y., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 111(5), 3371-3408.

- Google Patents. (n.d.). Method for preparing fluoroanilines from nitrofluorobenzene compounds. (EP0794936B1).

-

NIST. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-2-fluoronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

- Pour, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 1.

- American Chemical Society. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry, 88(24), 17045-17054.

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Utilizing 1-Chloro-4-Fluoro-2-Nitrobenzene in Agrochemical and Specialty Chemical Production. Retrieved from [Link]

-

Frontiers. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

-

YouTube. (2023, August 27). Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-.... [Video]. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethyl-4-nitro-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 5. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]

- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 7. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene from 3-Fluoroacetophenone

Abstract

This technical guide provides a detailed, mechanistically-grounded pathway for the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a two-step process commencing with the reduction of the carbonyl group in 3-fluoroacetophenone to yield 1-ethyl-3-fluorobenzene, followed by a regioselective electrophilic nitration. This document elucidates the rationale behind the selection of specific synthetic methodologies, offers a deep dive into the reaction mechanisms, and presents detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood procedure for obtaining this target molecule.

Introduction and Synthetic Overview

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The target molecule, 2-Ethyl-4-fluoro-1-nitrobenzene, incorporates a fluoro, an ethyl, and a nitro group, making it a versatile building block for more complex chemical entities.[1]

The synthetic strategy hinges on two fundamental transformations in organic chemistry: the complete reduction of a ketone and the electrophilic substitution on an aromatic ring. The starting material, 3-fluoroacetophenone, is first converted to 1-ethyl-3-fluorobenzene. This intermediate is then subjected to nitration. The success of the final step is critically dependent on understanding and leveraging the directing effects of the existing substituents to achieve the desired regiochemistry.

Overall Synthetic Workflow

The two-step synthesis is visualized below, outlining the transformation from the starting ketone to the final nitrated product.

Caption: High-level overview of the synthetic pathway.

Step 1: Reduction of 3-Fluoroacetophenone

The initial transformation requires the deoxygenation of the acetyl group's carbonyl to a methylene group (C=O → CH₂). Two classical methods are suitable for this purpose: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2][3]

-

Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5] It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates.[2][6]

-

Wolff-Kishner Reduction: Utilizes hydrazine (H₂NNH₂) and a strong base (e.g., KOH or NaOH) at high temperatures.[7][8] This method is ideal for substrates that are stable in strong base but may be sensitive to acid.[3]

For this synthesis, the Wolff-Kishner reduction is selected. The substrate, 3-fluoroacetophenone, is stable under basic conditions, and the reaction often provides cleaner products with high yields. The Huang-Minlon modification is particularly effective, as it involves refluxing the carbonyl compound with hydrazine hydrate and a base, followed by distilling off water to drive the reaction to completion at a higher temperature.[7]

Mechanism of the Wolff-Kishner Reduction

The reaction proceeds via the initial formation of a hydrazone, which is subsequently deprotonated by a strong base. A series of proton transfers and the thermodynamically favorable expulsion of nitrogen gas lead to a carbanion, which is then protonated by the solvent to yield the final alkane product.[9][10]

Caption: Key stages of the Wolff-Kishner reduction mechanism.[7][11]

Experimental Protocol: Wolff-Kishner Reduction

Materials:

-

3-Fluoroacetophenone

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

-

Hydrochloric acid (1 M for work-up)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-fluoroacetophenone (1.0 eq), diethylene glycol, hydrazine hydrate (20.0 eq), and potassium hydroxide pellets (6.0 eq).[11]

-

Heat the mixture to 110-120 °C and maintain under reflux for 1-2 hours to ensure complete formation of the hydrazone.[11]

-

Modify the apparatus for distillation and slowly raise the temperature to approximately 200 °C, allowing water and excess hydrazine to be removed.[7]

-

Once the distillation ceases, reconfigure the apparatus for reflux and maintain the reaction mixture at ~195 °C for 4 hours.[11]

-

Cool the reaction mixture to room temperature.

-

Carefully quench the mixture by adding 1 M HCl until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-fluorobenzene.[11]

-

Purify the crude product by fractional distillation if necessary.

Step 2: Electrophilic Nitration of 1-Ethyl-3-fluorobenzene

The final step is the introduction of a nitro group onto the 1-ethyl-3-fluorobenzene intermediate via an electrophilic aromatic substitution (EAS) reaction.

Reagent and Electrophile Generation

The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, often called "mixed acid".[12][13] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[14][15][16]

Regioselectivity: The Decisive Factor

The position of nitration is determined by the directing effects of the two substituents already on the ring: the ethyl group and the fluorine atom.

-

Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through an inductive effect (+I). It is classified as a weakly activating group and is an ortho, para-director.[17][18]

-

Fluorine (-F): As a halogen, fluorine is electron-withdrawing through its strong inductive effect (-I) but electron-donating via resonance (+M). The inductive effect dominates, making it a deactivating group overall. However, the resonance donation stabilizes the carbocation intermediate (the sigma complex) for ortho and para attack, making fluorine an ortho, para-director.[19][20][21]

In 1-ethyl-3-fluorobenzene, the substituents direct the incoming electrophile as follows:

-

The ethyl group (at C1) directs to positions 2, 4, and 6.

-

The fluorine atom (at C3) directs to positions 2, 4, and 6.

All three available positions (C2, C4, C6) are activated by both groups. The target molecule, 2-Ethyl-4-fluoro-1-nitrobenzene , results from nitration at the C6 position of 1-ethyl-3-fluorobenzene (which then becomes C1 in the final product's nomenclature). This position is ortho to the activating ethyl group and para to the deactivating fluorine atom, making it a highly favorable site for electrophilic attack. While substitution at C2 and C4 is also possible, the C6 position often yields a significant product. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.

Mechanism of Electrophilic Nitration

Caption: The two-stage mechanism for electrophilic nitration.[12][22]

Experimental Protocol: Nitration

Materials:

-

1-Ethyl-3-fluorobenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a flask cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

-

While maintaining the temperature below 10 °C, add 1-ethyl-3-fluorobenzene (1.0 eq) dropwise to the stirred nitrating mixture. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress using TLC.

-

Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

Separate the organic layer. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product mixture may contain isomers. Purify by column chromatography or recrystallization to isolate 2-Ethyl-4-fluoro-1-nitrobenzene.

Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Approx. Time | Product |

| 1 | Wolff-Kishner Reduction | 3-Fluoroacetophenone | H₂NNH₂·H₂O, KOH | Diethylene glycol | 110 → 200 | 5-6 h | 1-Ethyl-3-fluorobenzene |

| 2 | Electrophilic Nitration | 1-Ethyl-3-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | None (reagents act as solvent) | 0 - 10 | 1-2 h | 2-Ethyl-4-fluoro-1-nitrobenzene |

Conclusion

The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene from 3-fluoroacetophenone is reliably achieved through a two-step sequence involving a Wolff-Kishner reduction followed by a controlled electrophilic nitration. A thorough understanding of the underlying mechanisms, particularly the directing effects in the final nitration step, is paramount for successfully obtaining the desired regioisomer. The protocols provided herein offer a robust framework for laboratory-scale synthesis, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

-

NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Nitration. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Retrieved from [Link]

-

JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Retrieved from [Link]

-

Chemguide. (n.d.). the nitration of benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Ethyl-4-fluoro-1-nitrobenzene. Retrieved from [Link]

-

Annamalai University. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-fluorobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Quora. (2019). Why is ethylbenzene more easily nitrated than benzene?. Retrieved from [Link]

Sources

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 2. Clemmensen Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff-Kishner Reduction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. quora.com [quora.com]

- 19. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 20. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Profile of 2-Ethyl-4-fluoro-1-nitrobenzene

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected data from core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral features, offering a framework for the identification, characterization, and quality control of this compound.

Introduction: The Structural Significance of 2-Ethyl-4-fluoro-1-nitrobenzene

2-Ethyl-4-fluoro-1-nitrobenzene (C₈H₈FNO₂) possesses a unique substitution pattern on the benzene ring that imparts specific reactivity and physical properties, making it a valuable building block in organic synthesis.[1] The presence of a strong electron-withdrawing nitro group, a moderately activating ethyl group, and an electronegative fluorine atom creates a distinct electronic environment. This environment governs the molecule's behavior in spectroscopic analyses, resulting in a characteristic "fingerprint" for each technique. Understanding this spectroscopic signature is paramount for confirming its identity and purity.

The molecular structure and key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| CAS Number | 1089279-29-7 | [2][3] |

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of 2-Ethyl-4-fluoro-1-nitrobenzene.

Caption: Workflow for Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For 2-Ethyl-4-fluoro-1-nitrobenzene, the IR spectrum is dominated by the vibrations of the nitro group, the aromatic ring, and the ethyl substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the purified solid or liquid 2-Ethyl-4-fluoro-1-nitrobenzene is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

The key diagnostic bands for 2-Ethyl-4-fluoro-1-nitrobenzene are summarized in the table below. The presence of the nitro group gives rise to two very strong and characteristic absorption bands, making its identification straightforward.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of the C-H bonds on the benzene ring. |

| ~2975-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group (CH₃ and CH₂). |

| ~1550-1475 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense band for aromatic nitro compounds, resulting from the out-of-phase stretching of the N-O bonds.[5][6] |

| ~1360-1290 | Strong | Symmetric NO₂ Stretch | The second key band for the nitro group, corresponding to the in-phase stretching of the N-O bonds.[5][6] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1250-1150 | Strong | C-F Stretch | The carbon-fluorine bond vibration, typically strong due to its polarity. |

| ~890-835 | Medium | NO₂ Scissoring | A deformation vibration of the nitro group.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For 2-Ethyl-4-fluoro-1-nitrobenzene, NMR provides detailed information about the connectivity of atoms and the electronic environment of each proton and carbon.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the ethyl group. The electron-withdrawing nitro group strongly deshields protons ortho and para to it, while the ethyl group is weakly activating. The fluorine atom will introduce characteristic splitting patterns (couplings) to nearby protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet of doublets (dd) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.[8] It will be split by H-5 and the fluorine at C-4. |

| ~7.2-7.4 | Triplet of doublets (td) or multiplet (m) | 1H | H-5 | This proton is ortho to the fluorine and meta to the nitro group. It will show coupling to H-3 and the fluorine. |

| ~7.0-7.2 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the ethyl group and meta to the fluorine and nitro groups. |

| ~2.8-3.0 | Quartet (q) | 2H | -CH₂- | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |

| ~1.2-1.4 | Triplet (t) | 3H | -CH₃ | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and resonance effects.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 (d) | C-4 | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling. |

| ~148-152 | C-1 | The carbon bearing the nitro group (ipso-carbon) is deshielded.[8] |

| ~135-140 | C-2 | The carbon attached to the ethyl group. |

| ~125-130 (d) | C-3 | This carbon is ortho to the nitro group and will show a smaller C-F coupling. |

| ~115-120 (d) | C-5 | This carbon is ortho to the fluorine and will exhibit a significant C-F coupling. |

| ~110-115 (d) | C-6 | This carbon is meta to the fluorine and will show a smaller C-F coupling. |

| ~22-26 | -CH₂- | Aliphatic methylene carbon. |

| ~13-16 | -CH₃ | Aliphatic methyl carbon. |

The relationship between the substituents and their influence on the aromatic protons is visualized below.

Sources

- 1. 2-Ethyl-4-fluoro-1-nitrobenzene [myskinrecipes.com]

- 2. 2-Ethyl-4-fluoro-1-nitrobenzene | C8H8FNO2 | CID 21277365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-4-fluoro-1-nitrobenzene | 1089279-29-7 [chemicalbook.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

2-Ethyl-4-fluoro-1-nitrobenzene molecular weight and formula

An In-Depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No. 1089279-29-7). This fluorinated nitroaromatic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its molecular structure, featuring strategically positioned ethyl, fluoro, and nitro groups, offers a versatile platform for chemical modification. This document provides a detailed overview of its physicochemical properties, a robust, multi-step synthesis protocol derived from established patent literature, predicted analytical characterization data, and a discussion of its strategic importance in medicinal chemistry. Furthermore, it outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.

Core Molecular Identity and Physicochemical Properties

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted benzene ring that serves as a key building block in organic synthesis. The presence of a nitro group, a fluorine atom, and an ethyl group provides multiple points for chemical functionalization, making it a desirable precursor for creating diverse molecular libraries.

The molecular formula of 2-Ethyl-4-fluoro-1-nitrobenzene is C₈H₈FNO₂.[1][2][3] Its molecular weight is 169.15 g/mol .[1][4] The core physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally confirmed, properties such as boiling and melting points are often not publicly reported for specialized intermediates. The values provided are based on closely related isomers, such as 2,4-Difluoronitrobenzene, and should be considered estimates.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-4-fluoro-1-nitrobenzene | PubChem |

| CAS Number | 1089279-29-7 | [2][3] |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.15 g/mol | [1][4] |

| MDL Number | MFCD16658616 | [1][2] |

| InChI Key | MQNMCCCUGXMTSZ-UHFFFAOYSA-N | [2] |

| Appearance | Light yellow to brown clear liquid (predicted) | [5] |

| Boiling Point | ~203-204 °C (estimated based on isomer) | [5][6] |

| Melting Point | ~9-10 °C (estimated based on isomer) | [5][6] |

| Density | ~1.451 g/mL at 25 °C (estimated based on isomer) | [5] |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Predicted Analytical & Spectroscopic Profile

Confirmation of the successful synthesis and purity of 2-Ethyl-4-fluoro-1-nitrobenzene relies on standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl Group: A triplet integrating to 3 protons (for the -CH₃ group) around 1.2 ppm, coupled to the adjacent methylene protons. A quartet integrating to 2 protons (for the -CH₂- group) further downfield, around 2.7 ppm, coupled to the methyl protons.

-

Aromatic Region: Three protons on the benzene ring will appear between 7.0 and 8.2 ppm. Due to the differing electronic effects of the three substituents, they will be chemically non-equivalent, likely resulting in complex multiplets (e.g., doublet of doublets) due to proton-proton and proton-fluorine coupling.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 110-165 ppm range and the ethyl group carbons appearing upfield. The carbon atom bonded to the fluorine will show a large C-F coupling constant.

-

Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 169.15. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and cleavage of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically appearing as two distinct peaks around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H stretches will appear above 3000 cm⁻¹, and C=C ring stretches will be visible in the 1450-1600 cm⁻¹ region. A C-F stretch will be present around 1100-1250 cm⁻¹.

Synthesis Methodology

The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene can be achieved through a multi-step process starting from commercially available 3-fluoroacetophenone. This route, outlined in patent literature, involves a sequence of nitration, reduction, iodination, and a final reduction to yield the target compound with high purity.

Rationale and Strategy

The chosen synthetic pathway is logical and robust.

-